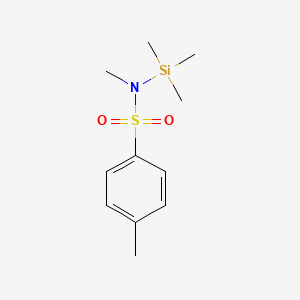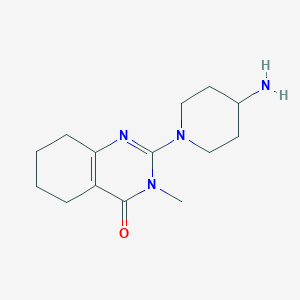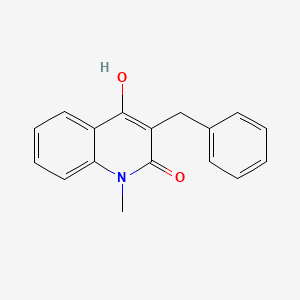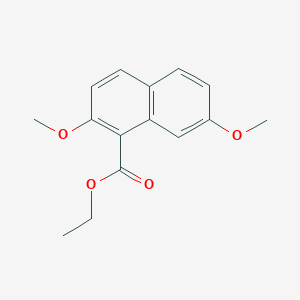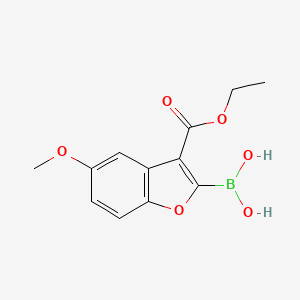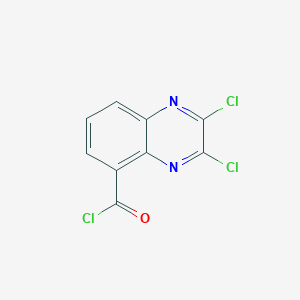
2,3-Dichloroquinoxaline-5-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloroquinoxaline-5-carbonyl chloride is a chemical compound with the molecular formula C9H4Cl2N2O2. It belongs to the class of quinoxaline derivatives, which are known for their aromatic and heterocyclic properties. Quinoxaline derivatives have been extensively studied due to their significant biological activities, including anticancer, antibacterial, and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloroquinoxaline-5-carbonyl chloride typically involves the reaction of quinoxaline-2,3-dione with phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions at 100°C for several hours. After the reaction is complete, the mixture is distilled under vacuum and quenched with ice-cold water to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloroquinoxaline-5-carbonyl chloride undergoes various chemical reactions, including nucleophilic substitution, reduction, and oxidation.
Common Reagents and Conditions
Nucleophilic Substitution: This reaction involves the replacement of chlorine atoms with nucleophiles such as amines or thiols.
Reduction: Reduction reactions can convert the carbonyl chloride group to other functional groups, such as alcohols or amines, using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation reactions can further modify the quinoxaline ring, often using oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiourea can yield quinoxaline-2,3(1H,4H)-dithione .
Scientific Research Applications
2,3-Dichloroquinoxaline-5-carbonyl chloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Dichloroquinoxaline-5-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or block receptor sites, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the derivative being studied .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloroquinoxaline-6-carbonyl chloride
- 2,3-Dichloroquinoxaline-6-carboxylic acid
- 2,3-Dichloroquinoxaline
Uniqueness
2,3-Dichloroquinoxaline-5-carbonyl chloride is unique due to its specific substitution pattern on the quinoxaline ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .
Properties
CAS No. |
1919-39-7 |
|---|---|
Molecular Formula |
C9H3Cl3N2O |
Molecular Weight |
261.5 g/mol |
IUPAC Name |
2,3-dichloroquinoxaline-5-carbonyl chloride |
InChI |
InChI=1S/C9H3Cl3N2O/c10-7-8(11)14-6-4(9(12)15)2-1-3-5(6)13-7/h1-3H |
InChI Key |
ODMHNISSKQSEFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(C(=N2)Cl)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


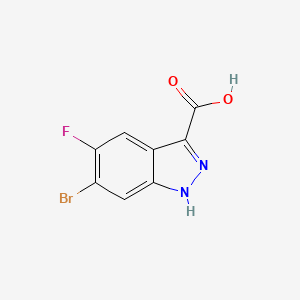
![(1-(4-Methoxyphenyl)-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B11856058.png)
